molecular formula C32H37N5O5 B1671278 Endomorphin 2 CAS No. 141801-26-5

Endomorphin 2

Cat. No. B1671278
M. Wt: 571.7 g/mol
InChI Key: XIJHWXXXIMEHKW-LJWNLINESA-N
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Description

Endomorphin-2 (EM-2) is an endogenous opioid peptide and one of the two endomorphins . It has the amino acid sequence Tyr-Pro-Phe-Phe-NH2 . It is a high affinity, highly selective agonist of the μ-opioid receptor .


Molecular Structure Analysis

The molecular structure of Endomorphin-2 has been studied using computational analysis and radioligand binding assay . EM-2 was modified by connecting nitrogen atoms of both phenylalanine residues by a methylene bridge .

Scientific Research Applications

Neurophysiological Role

Endomorphin-2, along with endomorphin-1, is a potent endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. These peptides play crucial roles in major physiological processes such as pain perception, stress response, reward, arousal, vigilance, and various autonomic, cognitive, neuroendocrine, and limbic functions. Their distribution in the central and peripheral nervous systems reflects these roles, and they interact with neurohormones and neurotransmitters, influencing numerous biological effects (Fichna, Janecka, Costentin, & Do Régo, 2007).

Neuropathic Pain Therapy

Endomorphin-2 has been shown to be analgesic in various animal models of pain. A study focused on engineering an endomorphin-2 gene for neuropathic pain therapy, utilizing a Herpes simplex virus vector for delivery. This approach demonstrated an effective means for local biosynthesis of endomorphin peptides for chronic pain treatment, with the analgesic effect being confirmed in a spinal nerve ligation model of neuropathic pain (Wolfe et al., 2007).

Drug-Like Properties Improvement

Endomorphins, including endomorphin-2, face challenges like low membrane permeability and susceptibility to enzymatic degradation, limiting their clinical applications. Glycosylation and lipidation are two strategies employed to enhance their drug-like properties. For instance, glycosylation improves peptide stability and blood-brain barrier transport, while lipidation increases membrane permeability. These modifications result in pharmacologically active endomorphin analogs with fewer adverse effects (Varamini & Toth, 2013).

Role in Immune System

Endomorphin-2, along with endomorphin-1, is involved in the modulation of reactive oxygen and nitrogen species, including nitric oxide, which plays a role in various biological processes. A study investigating the in vivo effects of endomorphins on nitric oxide release in mice peritoneal macrophages found that endomorphins had a suppressive effect on NO release and certain protein concentrations. This suggests a role in immune system modulation (Balog et al., 2010).

Antidepressant-Like Effects

Endomorphin-2, along with endomorphin-1, has shown antidepressant-like effects in mice. Intracerebroventricular injections of these peptides significantly decreased immobility duration in forced-swimming and tail-suspension tests, indicating potential antidepressant activity. These effects were mediated through the μ-opioid receptor and were not due to increased motor activity (Fichna et al., 2007).

Scientific Research Applications of Endomorphin 2

Neurophysiological Role

Endomorphin-1 and endomorphin-2 are endogenous opioid peptides with high affinity and remarkable selectivity for the μ-opioid receptor. Their distribution in the central and peripheral nervous systems indicates their roles in various physiological processes including pain perception, stress response, reward, arousal, and cognitive, neuroendocrine, and limbic homeostasis. Their relationship with neurohormones and neurotransmitters further accentuates their biological significance (Fichna, Janecka, Costentin, & Do Régo, 2007).

Neuropathic Pain Therapy

Endomorphin-2 is effective in several animal models of pain. A synthetic gene for EM-2 was engineered for neuropathic pain therapy, using a Herpes simplex virus vector. This approach demonstrated the feasibility of using gene transfer for the local biosynthesis of endomorphin peptides in sensory neurons, providing an effective treatment for chronic pain (Wolfe et al., 2007).

Drug-Like Properties Enhancement

Endomorphins, including endomorphin-2, have low membrane permeability and are susceptible to enzymatic degradation, limiting their clinical utility. Glycosylation and lipidation are effective strategies to enhance their drug-like properties. Glycosylation improves peptide stability and blood-brain barrier transport, while lipidation increases membrane permeability, creating more pharmacologically active analogs with fewer side effects (Varamini & Toth, 2013).

Immune System Modulation

Endomorphin-2, like endomorphin-1, modulates reactive oxygen and nitrogen species, including nitric oxide, involved in various biological processes. Studies showed that in vivo endomorphins suppress nitric oxide release and NOS 2 and IL-1 protein concentration in mice peritoneal macrophages, indicating their role in immune system modulation (Balog et al., 2010).

Antidepressant-Like Effects

Endomorphin-2, along with endomorphin-1, has been shown to produce potent antidepressant-like effects in mice. Intracerebroventricular injections of these peptides significantly decreased immobility duration in animal behavioral models of depression, suggesting their involvement in the physiopathology of depressive disorders and potential as targets for antidepressant drugs (Fichna et al., 2007).

Safety And Hazards

Endomorphin-2 should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Endomorphin-2 has been proposed as a potential therapeutic for withdrawal syndrome in opioid-dependent subjects . Additionally, modifications of Endomorphin-2 and their potential clinical implications have been described .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHWXXXIMEHKW-LJWNLINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415506
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Endomorphin 2

CAS RN

141801-26-5
Record name Endomorphin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,140
Citations
IE Goldberg, GC Rossi, SR Letchworth, JP Mathis… - … of Pharmacology and …, 1998 - ASPET
… , both endomorphin-1 and endomorphin-2 competed bothmu 1 and mu 2 … I-endomorphin-2 binding was selectively competed by mu ligands. I-Endomorphin-1 and 125 I-endomorphin-2 …
Number of citations: 240 jpet.aspetjournals.org
TL Pierce, MW Wessendorf - Journal of chemical neuroanatomy, 2000 - Elsevier
… In the present study, the distribution of endomorphin-2… Endomorphin-2-ir cell somata were most prominent in the hypothalamus and the nucleus of the solitary tract (NTS). Endomorphin-2…
Number of citations: 135 www.sciencedirect.com
SA Mousa, H Machelska, M Schäfer, C Stein - Journal of neuroimmunology, 2002 - Elsevier
… -1, endomorphin-2 and MOR by … endomorphin-2 expression in nerve fibers either in the dorsal horn of the spinal cord or in subcutaneous tissue. Endomorphin-1 and endomorphin-2 …
Number of citations: 147 www.sciencedirect.com
G Horvath - Pharmacology & therapeutics, 2000 - Elsevier
… in the hypothalamic structures, while endomorphin-2-like immunoreactive fibers were … endomorphin-2-like immunoreactive cell bodies. In the subthalamic structures, no endomorphin-2-…
Number of citations: 167 www.sciencedirect.com
A Terskiy, KM Wannemacher, PN Yadav, M Tsai… - Life sciences, 2007 - Elsevier
… The results of the search for the endomorphin-2 precursor protein are displayed in Table 3. We identified 22 different known or putative proteins that contained the endomorphin-2 …
Number of citations: 44 www.sciencedirect.com
HC Champion, PJ Kadowitz - American Journal of …, 1998 - journals.physiology.org
… responses to endomorphin 2 and the endomorphin analog [D-Ala 2 ]endomorphin 2 (TAPP) was investigated in the rat. Intravenous injections of TAPP and endomorphin 2 produced …
Number of citations: 66 journals.physiology.org
S Martin‐Schild, AA Gerall, AJ Kastin… - Journal of …, 1999 - Wiley Online Library
Endomorphins are endogenous peptides that have high affinity and selectivity for the μ‐opiate receptor and potent analgesic activity. The distributions of endomorphin 1 (Tyr‐Pro‐Trp‐…
Number of citations: 368 onlinelibrary.wiley.com
S Sakurada, T Hayashi, M Yuhki, T Fujimura… - Brain research, 2000 - Elsevier
… brain whereas endomorphin-2-… endomorphin-2 plays a physiological role in regulating nociceptive information in the spinal cord [16], [17], [18]. Both endomorphin-1 and endomorphin-2 …
Number of citations: 82 www.sciencedirect.com
J Fichna, A Janecka, M Piestrzeniewicz… - …, 2007 - nature.com
… In the present study, the activity of endomorphin-1 and endomorphin-2 was examined in two … min after icv administration of endomorphin-1 and endomorphin-2, in a dose range 0.3–30 …
Number of citations: 82 www.nature.com
R Perlikowska, JC do-Rego, A Cravezic, J Fichna… - Peptides, 2010 - Elsevier
In our previous paper we reported synthesis and biological activity of two cyclic analogs of endomorphin-2 (EM-2): Tyr-c(Lys-Phe-Phe-Asp)-NH 2 and Tyr-c(Asp-Phe-Phe-Lys)-NH 2 , …
Number of citations: 51 www.sciencedirect.com

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